molecular formula C11H10O6 B3383924 2,4-Diacetoxybenzoic acid CAS No. 51-01-4

2,4-Diacetoxybenzoic acid

Cat. No.: B3383924
CAS No.: 51-01-4
M. Wt: 238.19 g/mol
InChI Key: GZVIEFAFWBQDLQ-UHFFFAOYSA-N
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Description

2,4-Diacetoxybenzoic acid is a chemical compound with the molecular formula C11H10O6 . It is also known by the synonyms this compound and 2,4-diacetyloxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two acetoxy groups and one carboxylic acid group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.193 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 383.3±32.0 °C at 760 mmHg, and a flash point of 149.1±18.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Biosynthetic Applications

2,4-Diacetoxybenzoic acid, closely related to 4-Hydroxybenzoic acid (4-HBA), shows potential as a versatile platform for the biosynthesis of various high-value bioproducts. These bioproducts find applications in diverse fields like food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA, which suggests similar potential for this compound in producing compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Environmental Applications

In environmental science, 2,4-dihydroxybenzoic acid (closely related to this compound) is used as an intermediate in industrial synthetic processes. Its presence in water sources poses a contamination risk, and studies have focused on its degradation using techniques like electrochemical oxidation at a platinized titanium electrode. This method could potentially be adapted for this compound, providing a pathway for environmental remediation (Leite et al., 2003).

Pharmaceutical Applications

In the pharmaceutical domain, this compound's structural analog, 4-hydroxybenzoic acid, has been studied for its role in the metabolism of parabens in human and animal models. This research indicates the potential of this compound in understanding the dermal absorption, metabolism, and possible toxicological effects of similar compounds (Jewell et al., 2007).

Safety and Hazards

2,4-Diacetoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,4-Diacetoxybenzoic acid is a bacterial secondary metabolite . The primary targets of this compound are bacterial cells . It has been observed to have inhibitory effects on bacterial cells, affecting their membrane permeability and metabolic activity .

Mode of Action

The compound interacts with its bacterial targets by rapidly increasing membrane permeability . This interaction results in a decrease in the vitality of the bacteria in nutrient-poor media . In nutrient-rich media, it exhibits antibacterial action for several hours . Atomic force microscopy has shown that exposure to this compound results in time-dependent changes in the outer membrane of E. coli, and signs of intracellular leakage have been observed in Staphylococcus aureus .

Biochemical Pathways

It is known that the compound inhibits the metabolic activity of bacterial cells in mature biofilms . The observed anti-biofilm activity varies depending on the concentration of the compound .

Pharmacokinetics

The compound has a molecular formula of c11h10o6 and an average mass of 238193 Da . These properties may influence its absorption, distribution, metabolism, and excretion in the body, and thus its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and metabolic activity . It has been observed to inhibit the metabolic activity of bacterial cells in mature biofilms . The compound’s bactericidal action is believed to be related to the disruption of bacterial barrier structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s antibacterial action is more pronounced in nutrient-rich media compared to nutrient-poor media The compound’s action can also be influenced by the presence of other substances in the environment

Properties

IUPAC Name

2,4-diacetyloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-8-3-4-9(11(14)15)10(5-8)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVIEFAFWBQDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278985
Record name 2,4-diacetoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-01-4
Record name NSC10907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10907
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diacetoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(acetyloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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